trans-Mevinphos

概要

説明

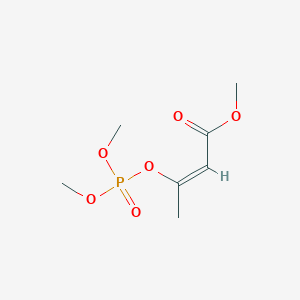

Trans-Mevinphos is an organophosphate insecticide known for its efficacy in controlling a wide range of insects, including chewing and sucking insects, as well as spider mites. It acts as an acetylcholinesterase inhibitor, disrupting the nervous system of pests . This compound is a colorless to light yellow liquid with a molecular formula of C7H13O6P and a molar mass of 224.15 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Trans-Mevinphos is synthesized through the reaction of trimethyl phosphite with chloroacetoacetate . The reaction typically involves the following steps:

Formation of Intermediate: Chloroacetoacetate reacts with trimethyl phosphite under controlled conditions to form an intermediate compound.

Final Synthesis: The intermediate undergoes further chemical reactions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Trans-Mevinphos undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products.

Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of different hydrolysis products.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Hydrolysis Products: Different hydrolysis products depending on the reaction conditions.

Substitution Products: Substituted derivatives based on the nucleophile used.

科学的研究の応用

Chemical Research Applications

Model Compound for Organophosphates

Trans-Mevinphos serves as a crucial model compound for studying the mechanisms of organophosphate insecticides. Its structure allows researchers to investigate the interactions between organophosphates and biological systems, particularly focusing on their inhibition of acetylcholinesterase (AChE) activity, which is vital for nerve impulse transmission in insects and other organisms .

Synthesis and Analytical Methods

Research has demonstrated various synthetic routes to produce this compound and its derivatives. Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to detect and quantify this compound in environmental and biological samples, ensuring accurate assessments of its presence and effects .

Biological Research Applications

Effects on Insect Physiology

Studies have shown that this compound significantly affects insect physiology. For example, it has been observed to cause overstimulation of the nervous system in insects due to its AChE inhibition, leading to paralysis and death. This property makes it an effective pesticide in agricultural settings .

Toxicological Studies

this compound has been extensively studied for its toxicological effects on mammals. In a study involving Sprague-Dawley rats, significant reductions in cholinesterase activity were noted across different tissues when exposed to varying concentrations of this compound. The findings indicated potential health risks associated with prolonged exposure, emphasizing the need for careful handling and application in agricultural practices .

Medical Research Applications

Investigation of Human Health Effects

Research into the potential health impacts of this compound on humans has been a focal point of medical studies. In clinical trials, volunteers administered doses of this compound exhibited reductions in plasma and red blood cell cholinesterase levels, indicating possible neurotoxic effects at certain exposure levels . Such findings underscore the importance of understanding the implications of pesticide exposure on human health.

Industrial Applications

Development of Insecticidal Formulations

In the agricultural industry, this compound is utilized in developing new insecticidal formulations aimed at pest control. Its effectiveness against a wide range of pests makes it a valuable component in integrated pest management strategies. Researchers are continuously exploring innovative formulations that enhance its efficacy while minimizing environmental impact .

Data Summary

Case Studies

- Toxicological Study on Rats : A study conducted over 90 days revealed that rats exposed to this compound showed significant reductions in cholinesterase activity at higher dosage levels (0.56 mg/kg bw/day), highlighting its neurotoxic potential .

- Human Health Risk Assessment : A human trial involving volunteers demonstrated that doses as low as 1.5 mg/day led to borderline depression in red blood cell cholinesterase activity, indicating that even low levels of exposure could have detrimental effects on human health .

- Environmental Impact Assessment : Studies have indicated that this compound degrades more rapidly than its cis counterpart in soil environments, suggesting a need for careful management practices to mitigate potential ecological risks associated with its use .

作用機序

Trans-Mevinphos exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of the nervous system, paralysis, and eventual death of the insect .

類似化合物との比較

Mevinphos (cis-isomer): Another isomer of Mevinphos with similar insecticidal properties.

Parathion: An organophosphate insecticide with a similar mechanism of action.

Malathion: Another organophosphate insecticide used for similar purposes.

Uniqueness of trans-Mevinphos: this compound is unique due to its specific isomeric form, which may exhibit different physical and chemical properties compared to its cis-isomer. Its efficacy and spectrum of activity can also vary, making it a valuable compound in pest control .

生物活性

Trans-Mevinphos, an organophosphate insecticide, is recognized for its potent biological activity, primarily through its inhibition of acetylcholinesterase (AChE). This article delves into the mechanisms, effects, and implications of this compound on biological systems, supported by data tables and relevant case studies.

Target Enzyme : The primary target of this compound is acetylcholinesterase (AChE), an enzyme crucial for terminating the action of the neurotransmitter acetylcholine in synaptic clefts. By binding to AChE, this compound inhibits its activity, leading to increased levels of acetylcholine and subsequent overstimulation of nerve cells.

Mode of Action : The binding mechanism involves the formation of a stable enzyme-inhibitor complex, preventing the hydrolysis of acetylcholine. This results in prolonged nerve impulse transmission, causing symptoms such as muscle tremors, convulsions, and potentially death in insects due to paralysis .

Biochemical Pathways

This compound influences several biochemical pathways:

- Cholinergic Pathway : The primary pathway affected is cholinergic signaling, essential for muscle contraction and neurotransmission.

- Metabolic Pathways : It is metabolized in organisms to produce various metabolites, with dimethyl phosphate being a significant product. Studies indicate that the trans isomer is metabolized slower than its cis counterpart .

Pharmacokinetics

This compound exhibits rapid absorption and metabolism in animal models. In rats fed varying concentrations over 13 weeks, significant reductions in plasma and brain cholinesterase activity were observed. The compound is primarily eliminated via respiratory and urinary routes .

Toxicological Profile

The acute toxicity of this compound has been classified as high (Toxicity Category I), with lethal doses (LD50) reported at approximately 2.3 mg/kg for females and 3.5 mg/kg for males. Chronic exposure studies have shown that even low doses can lead to significant cholinesterase inhibition .

Table 1: Acute Toxicity Data for this compound

| Study Type | Species | LD50 (mg/kg) | Toxicity Category |

|---|---|---|---|

| Acute Oral | Rat | 2.3 (F) / 3.5 (M) | I |

| Acute Dermal | Rat | 2.8 | I |

| Inhalation | Rat | Not specified | I |

Case Study 1: Occupational Exposure

A study involving greenhouse workers exposed to this compound during spraying operations revealed significant inhibition of AChE activity. Plasma AChE was inhibited by an average of 16%, while red blood cell (RBC) AChE showed a reduction of 6% .

Case Study 2: Animal Model Research

In a controlled study where rats received dietary this compound over a period of 13 weeks, notable decreases in cholinesterase activity were recorded across all treatment levels. This study provided critical insights into the dose-response relationship and potential long-term effects on health .

Cellular Effects

This compound exhibits various cellular effects:

- Neurotoxicity : The overstimulation of neurons leads to symptoms such as tremors and convulsions.

- Cellular Metabolism : It interacts with multiple cellular enzymes, affecting metabolic processes crucial for cell survival and function .

Environmental Impact

This compound is highly soluble in water and degrades rapidly in soil, posing potential risks to aquatic life and non-target organisms. Its environmental persistence varies based on conditions such as temperature and pH .

特性

IUPAC Name |

methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDYQSQVLXLEU-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC)/OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042481 | |

| Record name | (Z)-Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-45-4, 298-01-1 | |

| Record name | trans-Mevinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Mevinphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-[(dimethoxyphosphinyl)oxy]isocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-[(dimethoxyphosphinyl)oxy]crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEVINPHOS, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L63962IYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (Z)-Mevinphos interact with its target and what are the downstream effects?

A1: (Z)-Mevinphos, like other organophosphates, exerts its insecticidal activity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, ] By binding to the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation at nerve synapses. This accumulation disrupts normal nerve function, ultimately causing paralysis and death in insects. [, ]

Q2: What analytical methods are commonly employed for the detection and quantification of (Z)-Mevinphos in environmental and biological samples?

A3: [] describes a highly sensitive method for determining trace levels of (Z)-Mevinphos and other organophosphate pesticides in groundwater. The technique involves automated online liquid-solid extraction followed by liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC/APCI-MS). This approach allows for the detection of (Z)-Mevinphos at parts per trillion levels, highlighting its sensitivity and suitability for environmental monitoring.

Q3: Are there any known instances of insect resistance developing to (Z)-Mevinphos, and if so, what mechanisms are involved?

A4: While the provided abstracts do not directly address resistance mechanisms to (Z)-Mevinphos, one study examines the inhibition kinetics of honeybee esterases by this compound. [] It demonstrates that (Z)-Mevinphos exhibits highly competitive inhibition of these enzymes, suggesting a potential target for resistance development. Insects could potentially develop resistance through mutations in the active site of these esterases, reducing their binding affinity for (Z)-Mevinphos. Further research is needed to confirm the presence and specific mechanisms of resistance to this insecticide in various insect populations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。